5-Hydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one
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Overview
Description
Linarin is a glycosylated flavonoid, specifically a flavone glycoside, known for its diverse pharmacological activities. It is found abundantly in various plant species such as Cirsium, Micromeria, and Buddleja, which belong to the Asteraceae, Lamiaceae, and Scrophulariaceae families, respectively . Linarin has been studied for its potential therapeutic attributes, including analgesic, antipyretic, anti-inflammatory, and hepatoprotective activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Linarin can be synthesized through various methods, including the use of macroporous resins enrichment followed by preparative high-performance liquid chromatography (HPLC) separation . Another method involves the use of liquid chromatography electrospray-ionization tandem mass spectrometry (LC–MS/MS) for the simultaneous determination of linarin and its metabolites . These methods ensure the purity and effectiveness of the compound for further applications.
Industrial Production Methods: Industrial production of linarin involves the extraction and purification from plant sources. For instance, linarin can be extracted from the aerial parts of Leonurus japonicus Houtt. using ethanol, followed by column chromatography on silica gel . The final separation step often involves semi-preparative HPLC using a water-acetonitrile gradient .
Chemical Reactions Analysis
Types of Reactions: Linarin undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the biotransformation of linarin to tilianin using naringinase as a catalyst . This reaction involves optimizing conditions such as temperature, pH, metal ions, substrate concentration, and enzyme concentration .
Common Reagents and Conditions: Common reagents used in the reactions involving linarin include naringinase for biotransformation and various solvents like methanol and acetonitrile for extraction and purification . The reaction conditions often involve specific temperatures, pH levels, and the presence of metal ions to facilitate the desired transformations .
Major Products Formed: The major products formed from the reactions involving linarin include tilianin, which is produced through the selective catalysis by naringinase . Other metabolites of linarin include acacetin, apigenin, and p-hydroxy benzaldehyde .
Scientific Research Applications
Linarin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, linarin is studied for its unique structural properties and potential as a natural product for drug development . In biology, linarin is known for its analgesic, antipyretic, anti-inflammatory, and hepatoprotective activities . In medicine, linarin has shown promising results in the treatment of central nervous system disorders, including its sleep-enhancing and sedative effects . Additionally, linarin has been studied for its potential in promoting osteoblast proliferation and differentiation, making it a candidate for treating osteoarthritis and osteoporosis .
Mechanism of Action
The mechanism of action of linarin involves its interaction with various molecular targets and pathways. One of the key mechanisms is the suppression of Toll-like receptor 4 (TLR4)/myeloid differentiation protein-2 (MD-2) dipolymer complex formation, which subsequently intervenes in nuclear factor kappa-B (NF-κB) activation . Linarin also exhibits acetylcholinesterase (AChE) inhibitory activity, which is significant in the treatment of Alzheimer’s disease . Furthermore, linarin promotes osteogenic differentiation by activating the bone morphogenetic protein-2 (BMP-2) pathway .
Comparison with Similar Compounds
Linarin is often compared with other glycosylated flavonoids such as pectolinarin and tilianin. While all these compounds share similar structural features, linarin is unique due to its diverse pharmacological activities and its potential therapeutic applications in central nervous system disorders and bone health . Other similar compounds include acacetin and apigenin, which are metabolites of linarin and share some of its biological activities .
Properties
IUPAC Name |
5-hydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O14/c1-11-21(31)23(33)25(35)27(39-11)38-10-19-22(32)24(34)26(36)28(42-19)40-14-7-15(29)20-16(30)9-17(41-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-9,11,19,21-29,31-36H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVGIJBUXMQFOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478483-37-3, 20633-93-6 |
Source
|
Record name | 4H-1-Benzopyran-4-one, 7-[[6-O-(6-deoxyhexopyranosyl)hexopyranosyl]oxy]-5-hydroxy-2-(4-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478483-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fortunellin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020633936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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